molecular formula C26H34N4 B6089708 N-methyl-1-[1-[2-(2-methylphenyl)ethyl]piperidin-3-yl]-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]methanamine

N-methyl-1-[1-[2-(2-methylphenyl)ethyl]piperidin-3-yl]-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]methanamine

Katalognummer: B6089708
Molekulargewicht: 402.6 g/mol
InChI-Schlüssel: VYCADAVNZVLTHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-methyl-1-[1-[2-(2-methylphenyl)ethyl]piperidin-3-yl]-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]methanamine is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a piperidine ring, a pyrazole ring, and various substituents

Eigenschaften

IUPAC Name

N-methyl-1-[1-[2-(2-methylphenyl)ethyl]piperidin-3-yl]-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4/c1-21-9-6-7-11-23(21)14-16-30-15-8-10-22(19-30)18-29(2)20-25-17-27-28-26(25)24-12-4-3-5-13-24/h3-7,9,11-13,17,22H,8,10,14-16,18-20H2,1-2H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCADAVNZVLTHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCN2CCCC(C2)CN(C)CC3=C(NN=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-[1-[2-(2-methylphenyl)ethyl]piperidin-3-yl]-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]methanamine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the 2-(2-methylphenyl)ethyl Group: This step involves the alkylation of the piperidine ring with 2-(2-methylphenyl)ethyl bromide under basic conditions.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized separately through a condensation reaction between hydrazine and an appropriate diketone.

    Coupling of the Piperidine and Pyrazole Rings: The final step involves coupling the piperidine and pyrazole rings through a reductive amination reaction using formaldehyde and a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

N-methyl-1-[1-[2-(2-methylphenyl)ethyl]piperidin-3-yl]-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Corresponding oxides or ketones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted piperidine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

N-methyl-1-[1-[2-(2-methylphenyl)ethyl]piperidin-3-yl]-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]methanamine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and pain management.

    Pharmacology: Research focuses on its interaction with various receptors and its potential as a drug candidate.

    Chemical Biology: The compound is used as a tool to study biological pathways and molecular interactions.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Wirkmechanismus

The mechanism of action of N-methyl-1-[1-[2-(2-methylphenyl)ethyl]piperidin-3-yl]-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-methyl-1-[1-[2-(2-chlorophenyl)ethyl]piperidin-3-yl]-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]methanamine
  • N-methyl-1-[1-[2-(2-fluorophenyl)ethyl]piperidin-3-yl]-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]methanamine

Uniqueness

N-methyl-1-[1-[2-(2-methylphenyl)ethyl]piperidin-3-yl]-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]methanamine is unique due to its specific substituents, which confer distinct pharmacological properties and potential therapeutic applications. The presence of the 2-(2-methylphenyl)ethyl group, in particular, may influence its binding affinity and selectivity for certain receptors, distinguishing it from similar compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.